molecular formula C15H12ClF6N B1356799 4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl CAS No. 1195901-45-1

4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl

Cat. No. B1356799
M. Wt: 355.7 g/mol
InChI Key: WOSAKBFCHJFZOG-UHFFFAOYSA-N
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Description

“4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl” is a chemical compound used in the preparation of nitrile by catalytic oxidation of amines .


Synthesis Analysis

The synthesis of “4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl” involves several steps and requires careful control of conditions. The presence of lipophilic substituents on the phenyl ring of the aniline moiety increases the activity . More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of “4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl” is complex, with a molecular weight of 355.71 . The InChI code for this compound is 1S/C15H11F6N.ClH/c16-14(17,18)12-5-11(6-13(7-12)15(19,20)21)10-3-1-9(8-22)2-4-10;/h1-7H,8,22H2;1H .


Chemical Reactions Analysis

“4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl” is involved in several chemical reactions, including the preparation of phenyl glycine derivatives . More detailed information about the chemical reactions involving this compound can be found in the referenced papers .


Physical And Chemical Properties Analysis

“4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl” is a colorless to light yellow liquid . It has a density of 1.229 g/mL at 25 °C . More detailed information about the physical and chemical properties of this compound can be found in the referenced papers .

Scientific Research Applications

1. Growth Inhibitors of Drug-Resistant Bacteria

  • Application Summary: This compound is used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives, which act as potent growth inhibitors of drug-resistant bacteria .
  • Methods of Application: The compound is used in the design and synthesis of 30 novel pyrazole derivatives .
  • Results: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL . Several lead compounds were found to be bactericidal and potent against MRSA persisters .

2. Catalyst Development

  • Application Summary: The compound is used in the development of (thio)urea derivatives as organocatalysts .
  • Methods of Application: The compound is used to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
  • Results: The compound has played a very important role in the development of H-bond organocatalysts and is used extensively in promoting organic transformations .

3. Chemical Derivatization of Amino-Functionalized Model Surfaces

  • Application Summary: The compound is used in chemical derivatization of amino-functionalized model surfaces .
  • Methods of Application: The compound is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts, via an exothermic reaction with 4-pyrrolidinopyridine .
  • Results: The specific results or outcomes of this application are not provided in the source .

4. Preparation of Phenyl Glycine Derivatives

  • Application Summary: This compound has been used in the preparation of phenyl glycine derivatives .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes of this application are not provided in the source .

5. Derivatization Reagent in Detection of Uracil in DNA

  • Application Summary: This compound is used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes of this application are not provided in the source .

6. Promoting Organic Transformations

  • Application Summary: This compound is used extensively in promoting organic transformations .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes of this application are not provided in the source .

7. Synthesis of Non-Peptidic Neurokinin NK1 Receptor Antagonist

  • Application Summary: This compound is used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes of this application are not provided in the source .

8. Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts

  • Application Summary: This compound is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts, via an exothermic reaction with 4-pyrrolidinopyridine .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes of this application are not provided in the source .

9. Catalyst Development

  • Application Summary: This compound is used extensively in promoting organic transformations, and the 3,5-bis (trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

“4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl” is classified as a combustible, corrosive hazardous material . It has several hazard statements, including H302, H315, H319, and H335 . More detailed information about the safety and hazards of this compound can be found in the referenced papers .

properties

IUPAC Name

[4-[3,5-bis(trifluoromethyl)phenyl]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6N.ClH/c16-14(17,18)12-5-11(6-13(7-12)15(19,20)21)10-3-1-9(8-22)2-4-10;/h1-7H,8,22H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSAKBFCHJFZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592112
Record name 1-[3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl

CAS RN

1195901-45-1
Record name [1,1′-Biphenyl]-4-methanamine, 3′,5′-bis(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195901-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-yl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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